molecular formula C11H16N2O2S B11870244 (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

Katalognummer: B11870244
Molekulargewicht: 240.32 g/mol
InChI-Schlüssel: BLDWVIFYJWKNPQ-JTDNENJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. The compound’s unique structure and reactivity make it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide typically involves the reaction of benzylamine with N,N-dimethylsulfamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.

    Oxidation: The major products are sulfonyl derivatives.

    Reduction: The major products are amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various biological molecules, potentially inhibiting enzymes or modifying proteins. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide: The enantiomer of the compound, which may have different biological activities due to its different spatial arrangement.

    N-benzylaziridine: A simpler aziridine derivative without the sulfonamide group.

    N,N-dimethylaziridine: Another aziridine derivative with different substituents.

Uniqueness

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide is unique due to its specific chiral configuration and the presence of both benzyl and sulfonamide groups

Eigenschaften

Molekularformel

C11H16N2O2S

Molekulargewicht

240.32 g/mol

IUPAC-Name

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-,13?/m1/s1

InChI-Schlüssel

BLDWVIFYJWKNPQ-JTDNENJMSA-N

Isomerische SMILES

CN(C)S(=O)(=O)N1C[C@H]1CC2=CC=CC=C2

Kanonische SMILES

CN(C)S(=O)(=O)N1CC1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.